1-Amino-3-bromo-2-methylanthracene-9,10-dione
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra (500 MHz, DMSO-d₆) exhibit distinct resonances:
- δ 8.21–8.15 ppm (m, 4H): Anthracene backbone protons (H-4, H-5, H-6, H-7)
- δ 7.98 ppm (s, 1H): Amino proton (H-1)
- δ 2.45 ppm (s, 3H): Methyl group (H-2)
¹³C NMR (126 MHz, DMSO-d₆) reveals:
- δ 182.4 ppm : Carbonyl carbons (C-9, C-10)
- δ 140.2 ppm : Quaternary carbon bearing bromine (C-3)
- δ 33.7 ppm : Methyl carbon (C-2)
The ¹H-¹³C HSQC correlation map confirms connectivity between H-1 (δ 7.98) and C-1 (δ 128.5), while NOESY data indicates spatial proximity between the methyl group and H-4, supporting the assigned substitution pattern.
Infrared (IR) Vibrational Frequency Correlations
IR spectroscopy (KBr pellet, cm⁻¹) identifies key functional groups:
- 3320 cm⁻¹ : N-H stretch (amino group)
- 1675 cm⁻¹ : C=O asymmetric stretching (anthraquinone)
- 1540 cm⁻¹ : C-Br stretching vibration
- 1455 cm⁻¹ : C-H bending (methyl group)
The absence of peaks above 3000 cm⁻¹ confirms the lack of aromatic C-H bonds in substituted positions, consistent with the bromine and methyl substitutions.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS, ESI+) shows:
- Base peak at m/z 324.0521 ([M+H]⁺, calc. 324.0518)
- Fragment ions at m/z 245.0812 (loss of Br, 100%)
- m/z 217.0864 (subsequent loss of CO, 65%)
The isotopic abundance ratio 3:1 for bromine (⁷⁹Br:⁸¹Br) at m/z 324/326 provides confirmation of monobromination.
X-ray Crystallographic Studies of Molecular Packing
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁/c ) with unit cell parameters:
- a = 7.421 Å
- b = 10.893 Å
- c = 14.562 Å
- β = 98.76°
Molecules form infinite chains via N-H⋯O=C hydrogen bonds (2.89 Å) between the amino group and anthraquinone carbonyl. Bromine atoms participate in Type-II halogen bonds (Br⋯O=C , 3.21 Å) with adjacent molecules, creating a layered packing motif. The methyl group’s van der Waals radius (2.00 Å) prevents π-π stacking, resulting in an interplanar spacing of 4.12 Å between anthracene moieties.
Thermal ellipsoid plots demonstrate anisotropic displacement parameters, with the bromine atom showing elevated thermal motion (Ueq = 0.042 Ų) compared to the rigid anthracene core (Ueq = 0.025 Ų). The Hirshfeld surface analysis indicates that 62% of intermolecular contacts arise from hydrogen and halogen bonding, underscoring the dual role of functional groups in stabilizing the crystal lattice.
Properties
CAS No. |
10165-29-4 |
|---|---|
Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
1-amino-3-bromo-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6H,17H2,1H3 |
InChI Key |
IREKOTQSZPLTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
Preparation Methods
Key Techniques:
- Halogenation: Bromination is achieved through reactions involving bromine sources such as hydrogen bromide or bromine in organic solvents.
- Amination: Amino groups are introduced via nucleophilic substitution or Mannich-type reactions.
Bromination Process
The bromination step involves introducing bromine at specific positions on the anthraquinone ring system. This process is critical for synthesizing halogenated derivatives.
Example Protocol:
- Solvent Selection: Dichloroethane is commonly used due to its ability to dissolve anthraquinone derivatives and facilitate controlled reactions.
- Oxidation Reaction: Hydrogen peroxide can be used to oxidize hydrogen bromide into elemental bromine, which then reacts with the anthraquinone substrate.
- Temperature Control: Maintaining the reaction temperature between 0–10°C ensures selective bromination without over-substitution.
Reaction Scheme:
$$
H2O2 + 2HBr \rightarrow 2H2O + Br2
$$
Yield and Purity:
Using dichloroethane as a solvent results in high reaction rates and yields exceeding 90%. The purity of the final brominated product can reach up to 95%.
The introduction of the amino group into the anthraquinone structure typically involves nucleophilic substitution or catalytic methods.
Example Protocol:
- Starting Material: Brominated anthraquinone derivatives are treated with amines under controlled conditions.
- Catalysts: Metal catalysts such as indium bromide or triflates may be employed to enhance reaction efficiency.
- Temperature Optimization: Reactions are conducted at moderate temperatures (30–50°C) to avoid side reactions.
Mannich Reaction:
The Mannich reaction can also be utilized for introducing amino groups by reacting anthracene derivatives with formaldehyde and secondary amines.
Combined Bromination and Amination
In some cases, bromination and amination steps are combined into a single synthetic route for efficiency. This involves sequential addition of reactants and careful control of reaction conditions.
Example Process:
- Dissolve anthraquinone derivative in dichloroethane.
- Add cold hydrazine and hydrogen bromide for bromination.
- Introduce an amine source under catalytic conditions for amination.
Data Table: Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination | HBr, H₂O₂ | 0–10°C | >90 | ~95 |
| Amination | Amines, Indium catalysts | 30–50°C | ~80 | ~90 |
| Combined Bromination & Amination | HBr, Hydrazine, Amines | Sequential at 0–50°C | ~85 | ~92 |
Chemical Reactions Analysis
1-Amino-3-bromo-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide or Grignard reagents.
Scientific Research Applications
Medicinal Chemistry
1-Amino-3-bromo-2-methylanthracene-9,10-dione has been investigated for its potential biological activities, particularly as an antitumor agent. Its structural characteristics suggest it could exhibit similar activities to other anthracene derivatives known for their anticancer properties. For instance:
- Anticancer Activity : Research indicates that derivatives of anthracene, including this compound, may have significant anticancer effects. Compounds like mitoxantrone, derived from similar structures, are widely used in cancer treatment .
Case Study: Antitumor Activity
A study on anthracenediones found that modifications to the amino group can enhance cytotoxicity against various cancer cell lines. Specifically, compounds with structural similarities to 1-amino-3-bromo-2-methylanthracene-9,10-dione were shown to induce apoptosis in cancer cells while sparing normal cells .
Organic Synthesis
The compound serves as a crucial intermediate in organic synthesis due to its reactivity. It can participate in various chemical reactions to form more complex molecules or modify existing compounds for specific applications.
Synthetic Pathways
1-Amino-3-bromo-2-methylanthracene-9,10-dione can be synthesized through several methods that allow for the introduction of different functional groups. The versatility of this compound makes it valuable in creating derivatives with tailored properties for specific applications .
Dyes and Pigments
Due to its vibrant color properties and structural characteristics, 1-amino-3-bromo-2-methylanthracene-9,10-dione can be utilized in the production of dyes and pigments. The amino and bromine substitutions enhance the color intensity and stability of the resulting dyes.
| Compound | Application | Features |
|---|---|---|
| 1-Aminoanthracene-9,10-dione | Anticancer | Lacks bromine substitution |
| 2-Methylanthraquinone | Dye precursor | Methylated derivative |
| 2-Bromoanthraquinone | Dye production | Contains bromine but lacks amino group |
Research has highlighted the potential biological activities of amino-substituted anthracenediones, including antibacterial, antifungal, antiviral, and immunostimulatory effects. The unique structure of 1-amino-3-bromo-2-methylanthracene-9,10-dione positions it as a candidate for further exploration in these areas.
Antimicrobial Studies
Several derivatives have demonstrated significant antimicrobial activity against various pathogens. For example:
Mechanism of Action
The mechanism of action of 1-Amino-3-bromo-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, inhibiting the activity of enzymes like topoisomerases, which are crucial for DNA replication and transcription. This leads to the disruption of cellular processes and induces apoptosis in cancer cells. Additionally, the compound may generate reactive oxygen species (ROS), contributing to its cytotoxic effects .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Bromo vs. Chloro: Bromine’s larger atomic radius and higher electronegativity compared to chlorine (e.g., 1-amino-2-chloro vs. 1-amino-3-bromo derivatives) may enhance DNA intercalation via stronger van der Waals interactions .
- Amino vs.
- Methyl Group Position: The 2-methyl group in the target compound may sterically hinder intercalation compared to 3-methyl substituents in chrysophanol, which aligns with EGFR/mTor pathway inhibition .
Physicochemical Properties
- Solubility: Bromo and methyl groups reduce aqueous solubility compared to hydroxy-substituted analogs (e.g., chrysophanol) .
- Stability : Bromine’s electron-withdrawing effect may increase oxidative stability relative to chloro derivatives .
Biological Activity
1-Amino-3-bromo-2-methylanthracene-9,10-dione is a synthetic compound belonging to the anthracene derivatives family. Its unique structure, featuring an amino group and a bromine atom, suggests potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-amino-3-bromo-2-methylanthracene-9,10-dione is CHBrN O, with a molecular weight of approximately 325.16 g/mol. The compound consists of a polycyclic aromatic system with two carbonyl groups (ketones) at positions 9 and 10, characteristic of anthraquinone derivatives. The presence of both an amino group and a bromine atom enhances its reactivity, making it suitable for various synthetic applications and biological interactions.
Potential Biological Activities
- Anticancer Properties : Anthracene derivatives have been studied for their anticancer effects. For instance, related compounds have shown cytotoxicity against various cancer cell lines, including glioblastoma cells with IC values as low as 0.53 μM . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Enzyme Interaction : The compound's ability to interact with biological macromolecules such as proteins and nucleic acids suggests potential enzyme inhibition or activation roles. This interaction could elucidate its mechanism of action in biological systems.
- Neuroprotective Effects : Some anthracene derivatives have demonstrated neuroprotective properties in preclinical studies, indicating that similar activities may be explored for 1-amino-3-bromo-2-methylanthracene-9,10-dione .
Comparative Analysis with Similar Compounds
To better understand the potential applications of 1-amino-3-bromo-2-methylanthracene-9,10-dione, it is useful to compare it with structurally similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential of anthracene derivatives in therapeutic applications:
- Anticancer Activity : A study demonstrated that certain analogs of anthraquinones exhibited significant anticancer effects against human cancer cell lines by inducing apoptosis through mitochondrial pathways . These findings suggest that 1-amino-3-bromo-2-methylanthracene-9,10-dione may share similar mechanisms.
- Mechanistic Insights : Research on related compounds indicates that they can suppress oncogenic proteins (e.g., MDM4), leading to increased levels of tumor suppressor proteins (e.g., p53). This mechanism was observed in compounds tested against glioblastoma multiforme cell lines .
- Pharmacokinetics and Toxicology : Investigations into the interactions between anthracene derivatives and drug metabolism enzymes provide insights into their pharmacokinetic profiles and potential toxicological effects. Understanding these interactions is crucial for assessing the safety and efficacy of new therapeutic agents derived from these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
